molecular formula C14H10O4 B2943151 3-Hydroxy-4-methoxyxanthone CAS No. 58315-65-4

3-Hydroxy-4-methoxyxanthone

Cat. No.: B2943151
CAS No.: 58315-65-4
M. Wt: 242.23
InChI Key: WRPFBSLWEKZESU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxyxanthone can be achieved through various methods. One common approach involves the cyclization of appropriate phenolic precursors. For instance, the reaction of 2-hydroxy-4-methoxybenzophenone with a suitable dehydrating agent like acetic anhydride can yield the desired xanthone derivative . Another method involves the use of zinc chloride and phosphoryl chloride to facilitate the cyclization process, resulting in higher yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to enhance reaction efficiency and reduce processing times .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxyxanthone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3 position can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group in the xanthone framework can yield hydroxyxanthones.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxyxanthone involves its interaction with various molecular targets and pathways. It is known to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects. The compound also induces apoptosis in cancer cells by modulating signaling pathways like the mitochondrial pathway .

Comparison with Similar Compounds

  • 4-Hydroxy-3-methoxyxanthone
  • 1,3,5-Trihydroxyxanthone
  • 1,3,7-Trihydroxyxanthone

Comparison: 3-Hydroxy-4-methoxyxanthone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthone derivatives. For instance, the presence of both hydroxyl and methoxy groups enhances its antioxidant properties, making it more effective in scavenging free radicals compared to its analogs .

Properties

IUPAC Name

3-hydroxy-4-methoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-14-10(15)7-6-9-12(16)8-4-2-3-5-11(8)18-13(9)14/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPFBSLWEKZESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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